molecular formula C7H12N2O2 B2890087 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 1544660-20-9

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B2890087
CAS No.: 1544660-20-9
M. Wt: 156.185
InChI Key: BHMGONXEUNBKBA-UHFFFAOYSA-N
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Description

6-Methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound with a unique structure that includes an oxazolidinone ring fused to a diazaspiro nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated spirocyclic compound.

Scientific Research Applications

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Similar structure but lacks the methyl group.

    6-Hydroxymethyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Contains a hydroxymethyl group instead of a methyl group.

Uniqueness

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications.

Properties

IUPAC Name

6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMGONXEUNBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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